M-Toluidine-D9

Description

Comparative Research Perspectives on Toluidine Isomers: A Foundational Context

Toluidine exists in three isomeric forms: ortho (o-), meta (m-), and para (p-). hpc-standards.com These isomers, while structurally similar, exhibit differences in their physical and chemical properties, which in turn influences their biological activities and industrial applications. For instance, o-toluidine (B26562) has been the most extensively studied of the three due to its widespread use in the manufacturing of dyes, rubber chemicals, and herbicides. iarc.fr Research has shown that the isomers can have varying degrees of toxicity and carcinogenic potential. oecd.orgnih.gov For example, m-toluidine (B57737) has been observed to be more potent in forming methemoglobin than the p-isomer. oecd.org Comparative studies on the metabolism of toluidine isomers have revealed differences in their biotransformation pathways, which can affect their toxicological profiles. iarc.fr Understanding these differences is crucial for assessing their environmental impact and occupational health risks.

Rationale for Focused Academic Research on M-Toluidine-D9

The specific focus on this compound, a deuterated version of m-toluidine, stems from its utility as an internal standard in analytical chemistry. In quantitative analysis, particularly in mass spectrometry-based methods, an internal standard is a substance added in a constant amount to samples, the standard, and the blank. The response of the analyte is measured relative to that of the internal standard to correct for any loss of analyte during sample preparation or injection. This compound is an ideal internal standard for the analysis of m-toluidine and other related aromatic amines because its chemical and physical properties are nearly identical to the non-deuterated analyte, but it has a different mass due to the deuterium (B1214612) atoms. This mass difference allows it to be distinguished from the analyte in a mass spectrometer. nih.govresearchgate.net This application is critical in various fields, including environmental monitoring, occupational exposure assessment, and pharmacokinetic studies, where accurate quantification of aromatic amines is essential. nih.govbmj.com

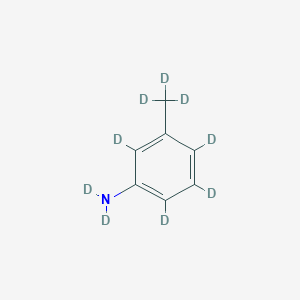

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N,2,3,4,6-hexadeuterio-5-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYPMNFTHPTTDI-LLZDZVHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of M Toluidine D9

| Identifier | Value |

| IUPAC Name | N,N,2,3,4,6-hexadeuterio-5-(trideuteriomethyl)aniline |

| CAS Number | 352431-22-2 |

| Molecular Formula | C₇D₉N |

| Molecular Weight | 116.21 g/mol |

Source: PubChem nih.gov

Advanced Analytical Techniques for M Toluidine D9 Quantification and Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like toluidine isomers. For aromatic amines, which can exhibit poor chromatographic behavior due to their polarity, specific strategies including derivatization are often employed to achieve sensitive and reliable results. nih.gov

Optimization of Chromatographic Separation Parameters: Column Chemistry and Thermal Gradients

The effective separation of toluidine isomers (ortho, meta, and para) is paramount for accurate quantification. The selection of the stationary phase of the GC column is the most critical factor influencing selectivity. fishersci.casigmaaldrich.com For aromatic amines, columns with a mid-to-low polarity are often effective. A non-polar stationary phase, such as one composed of polydimethylsiloxane (B3030410) (e.g., DB-1 or equivalent), separates compounds primarily based on their boiling points. However, to resolve structurally similar isomers like the toluidines, a stationary phase with some phenyl content (e.g., 5% phenyl-polysiloxane, like a BPX5MS) is often preferred to leverage subtle differences in pi-pi interactions. researchgate.netresearchgate.net

The thermal gradient, or the temperature program of the GC oven, is optimized to ensure adequate separation within a reasonable analysis time. A typical program starts at a relatively low initial temperature (e.g., 60°C) which is held for a few minutes to allow for the transfer of all analytes from the injector to the column. researchgate.net This is followed by a controlled temperature ramp (e.g., 10-25°C per minute) to a final high temperature (e.g., 300°C) to elute all compounds, including the derivatized amines. researchgate.net The specific ramp rate is a compromise between resolution and analysis speed.

science| Parameter | Value/Description | Reference |

|---|---|---|

| Column | BPX5MS (5% Phenyl Polysiloxane) | researchgate.net |

| Dimensions | 25 m length x 0.25 mm I.D. x 0.25 µm film thickness | researchgate.net |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Oven Program | Initial: 60°C, hold 3 min; Ramp: 25°C/min to 300°C | researchgate.net |

| Injector | Splitless, 250°C | osha.gov |

| Ionization Mode | Negative Chemical Ionization (NCI) | researchgate.netgcms.cz |

| Acquisition Mode | Single Ion Monitoring (SIM) | researchgate.net |

Mass Spectrometric Detection Strategies: Negative Chemical Ionization (NCI) and Single Ion Monitoring (SIM)

The choice of ionization and detection mode in mass spectrometry is crucial for achieving high sensitivity and selectivity. While standard Electron Ionization (EI) can be used, Negative Chemical Ionization (NCI) is often superior for analytes that have been derivatized with highly electronegative groups, such as fluorine atoms. gcms.czgcms.cz This is because NCI is a softer ionization technique that relies on electron capture, leading to less fragmentation and a strong molecular or pseudo-molecular ion, which enhances sensitivity. gcms.czshimadzu.eu For derivatized toluidines, NCI can provide detection limits in the low picogram or even femtogram range. gcms.cznih.gov

Derivatization Chemistry for Enhanced Analytical Performance

Derivatization is a key step in the GC-MS analysis of polar compounds like toluidines. nih.gov It serves two main purposes: to increase the volatility of the analyte for better gas chromatographic performance and to introduce electrophilic (electron-capturing) groups to enhance sensitivity in NCI mode.

Common derivatizing agents for amines are perfluorinated anhydrides, such as Pentafluoropropionic Anhydride (B1165640) (PFPA) and Heptafluorobutyric Anhydride (HFBA). sigmaaldrich.com These reagents react with the amine group (-NH2) of toluidine to form stable, volatile, and highly fluorinated derivatives. researchgate.netpublisso.de The reaction with PFPA, for instance, adds a pentafluoropropionyl group. sigmaaldrich.comsigmaaldrich.com This process is typically carried out by heating the sample extract with the anhydride reagent (e.g., at 60-65°C for 30 minutes) before injection into the GC-MS system. researchgate.netnih.gov The resulting derivatives are ideal for NCI analysis due to the multiple fluorine atoms. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

For analytes that are less volatile or thermally unstable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative to GC-MS, often without the need for derivatization. nih.govmeasurlabs.com In LC-MS/MS, separation is achieved via high-performance liquid chromatography (HPLC), followed by detection with a tandem mass spectrometer (e.g., a triple quadrupole).

Chromatographic separation of toluidine isomers can be achieved on reversed-phase columns, such as C18 or Phenyl columns, using a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like methanol (B129727) or acetonitrile. nih.govhelixchrom.com A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate the analytes. sciex.com

Detection by tandem mass spectrometry is highly selective and sensitive. measurlabs.com The system is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for m-toluidine (B57737) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor → product ion transition is highly specific to the analyte. For M-Toluidine-D9, a different precursor ion (with a higher mass) is monitored, but it often yields a product ion of the same mass as the non-labeled analyte, confirming their structural relationship.

science| Parameter | Value/Description | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or Biphenyl | nih.govlcms.cz |

| Dimensions | e.g., 100 mm length x 2.1 mm I.D., 2.6-5 µm particle size | nih.govsciex.com |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | nih.gov |

| Flow Rate | 0.3 - 0.4 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Application of this compound as a Stable Isotope Internal Standard in Quantitative Assays

The primary and most vital role of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry. scioninstruments.com SIL-IS are considered the gold standard for quantification because they have nearly identical chemical and physical properties to their non-labeled (native) counterparts. lumiprobe.comchromatographyonline.com

In a typical workflow, a known amount of this compound is added to every sample, calibrator, and quality control at the very beginning of the sample preparation process. researchgate.net Because this compound and the native m-toluidine behave almost identically during extraction, cleanup, derivatization, and injection, any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. scioninstruments.com

In the mass spectrometer, the native analyte and the SIL-IS are separated by their mass difference. The instrument measures the response (peak area) of both the analyte and the internal standard. Quantification is based on the ratio of the native analyte response to the SIL-IS response. This ratio is plotted against the concentration of the calibration standards to create a calibration curve. Because this ratio is used, any variations in sample volume, extraction efficiency, or instrument response are effectively cancelled out, leading to highly accurate and precise results. scioninstruments.comnih.gov

Method Validation and Performance Characteristics

Any quantitative assay using this compound must be rigorously validated to ensure its performance is reliable and fit for purpose. researchgate.net The key validation parameters include linearity, detection limits, reproducibility, and repeatability. inab.iechromatographyonline.com

Linearity and Range : Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range. ich.org This is assessed by analyzing a series of calibration standards at a minimum of five different concentration levels and calculating the coefficient of determination (r²), which should ideally be >0.99. nih.govchromatographyonline.com The range is the interval between the lowest and highest concentrations that have been shown to be determined with acceptable accuracy and precision. ich.org For example, a method might demonstrate linearity from 0.1 to 100 µg/L. researchgate.net

Detection and Quantitation Limits : The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise, though not necessarily quantified with accuracy. chromatographyonline.comich.org The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. chromatographyonline.com For trace analysis of toluidines using derivatization and GC-NCI-MS, LOQs can be in the low ng/L range (e.g., 0.1-1.0 ng/mL). nih.govosha.gov

Reproducibility and Repeatability : Precision refers to the closeness of agreement between repeated measurements. It is usually expressed as the relative standard deviation (%RSD).

Repeatability (or intra-assay precision) measures the variation observed when the same sample is analyzed multiple times by the same analyst on the same day with the same equipment. chromatographyonline.com

Reproducibility (or inter-assay precision) measures the variation across different days, different analysts, or different instruments within the same laboratory. ich.org For bioanalytical methods, an accepted criterion for precision is often an RSD of <15-20%. nih.govnih.gov

fact_check| Parameter | Typical Acceptance Criteria/Value | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | nih.govresearchgate.net |

| Range | 0.1 - 100 ng/mL | nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL | nih.gov |

| Repeatability (%RSD) | < 15% | nih.govnih.gov |

| Reproducibility (%RSD) | < 15-20% | nih.govnih.gov |

| Accuracy/Recovery | 80 - 120% | nih.govosha.gov |

Isotopic Tracer Applications of M Toluidine D9 in Advanced Research

Elucidation of Metabolic Transformation Pathways through Deuterium (B1214612) Tracing

The use of deuterium-labeled compounds is a powerful technique for tracing the metabolic fate of molecules within biological systems. nih.gov M-Toluidine-D9 serves as a crucial tracer for understanding the biotransformation of m-toluidine (B57737), an aromatic amine used in the synthesis of dyes and other chemicals. nih.gov When this compound is introduced into a biological system, its metabolic products retain the deuterium label, allowing researchers to distinguish them from endogenous molecules and track the transformation pathways with high precision. nih.gov

In vitro studies using isolated enzymatic systems, such as liver microsomes, are fundamental to understanding the initial steps of metabolism. These systems contain a high concentration of phase I metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.gov

When this compound is incubated with liver microsomes, the metabolic reactions that occur can be meticulously tracked. The primary metabolic pathways for aromatic amines like m-toluidine are N-acetylation and hydroxylation of the aromatic ring. researchgate.net Using this compound, the formation of these metabolites can be unequivocally identified. For example, the hydroxylation of the ring or the methyl group would result in a product that is heavier than the parent this compound molecule but still contains the characteristic deuterium atoms. Mass spectrometry analysis can easily detect this mass shift, confirming the metabolic conversion and helping to identify the specific metabolite formed.

Cell-free systems designed for biotransformation can also be employed, allowing for the reconstitution of specific enzymatic pathways to study the conversion of substrates under controlled conditions. frontiersin.org By introducing this compound into such a system, researchers can pinpoint which specific enzymes are responsible for its metabolism and characterize the resulting products without interference from other cellular processes.

Table 1: Hypothetical Metabolites of this compound in an In Vitro Enzymatic System

| Parent Compound | Proposed Metabolic Reaction | Expected Deuterated Metabolite | Analytical Confirmation |

|---|---|---|---|

| This compound | Ring Hydroxylation | Hydroxy-m-toluidine-d8 | Mass shift corresponding to the addition of one oxygen atom and the loss of one deuterium atom. |

| This compound | N-Acetylation | N-acetyl-m-toluidine-d8 | Mass shift corresponding to the addition of an acetyl group and loss of one deuterium from the amine. |

To understand metabolism in a whole-body context, this compound is utilized in studies involving model organisms, ranging from zebrafish to rodents. nih.gov These in vivo studies provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of the compound. researchgate.net

In a typical study, a model organism is administered this compound. Biological samples such as blood, urine, and tissues (e.g., liver, kidney) are then collected over time. nih.gov Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the parent compound and its deuterated metabolites can be detected and quantified. nih.gov This allows researchers to map the metabolic fate of the compound, determine the rate of its clearance from the body, and identify the major excretion pathways. For instance, studies on other aromatic amines have shown that metabolites are primarily excreted in the urine as glucuronide or sulfate (B86663) conjugates. researchgate.net Using this compound would confirm if similar phase II conjugation pathways are dominant for m-toluidine.

In Vitro Biotransformation Studies in Enzymatic Systems

Kinetic and Mechanistic Studies of Chemical Reactions Involving Aromatic Amines

Isotopically labeled compounds like this compound are essential for investigating the kinetics and mechanisms of chemical reactions. The replacement of hydrogen with deuterium can influence the rate of a reaction if the bond to that atom is broken or altered in the rate-determining step. unam.mx

In the study of reactions involving aromatic amines, such as oxidation or coupling reactions, this compound can be used as a substrate. rsc.org By comparing the reaction rate of this compound with that of the non-deuterated m-toluidine, scientists can determine if a C-H bond cleavage is involved in the slowest step of the reaction. For example, in the electrochemical oxidation of toluidine derivatives, a proton transfer step can be rate-determining. nih.gov Using this compound would provide direct evidence for this by revealing a slower reaction rate, known as the kinetic isotope effect (KIE). Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic processes.

Deuterium Isotope Effects in Reaction Dynamics and Mechanistic Proposals

The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. unam.mxnih.gov It is defined as the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD). A primary KIE (typically >2) is observed when a bond to the isotope is broken in the rate-limiting step. A secondary KIE (closer to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking but is altered in the transition state. unam.mx

The use of this compound allows for the precise measurement of KIEs in reactions involving the toluidine molecule. For example, if a proposed mechanism involves the abstraction of a hydrogen atom from the methyl group as the key step, substituting the methyl hydrogens with deuterium (as in this compound) would significantly slow down the reaction. plos.org Observing a large KIE would strongly support this proposed mechanism. Conversely, if no significant KIE is observed, it would suggest that C-H bond cleavage is not the rate-determining step. mdpi.com These data are critical for distinguishing between different possible reaction pathways, such as stepwise versus concerted mechanisms in nucleophilic aromatic substitution reactions. rsc.org

Table 2: Interpreting Kinetic Isotope Effects (KIE) with this compound

| Observed kH/kD | Isotopic Position | Interpretation | Example Reaction |

|---|---|---|---|

| > 2 | Methyl Group (CD3) | Primary KIE: C-D bond cleavage is part of the rate-determining step. | Radical-mediated oxidation of the methyl group. |

| ~ 1 | Methyl Group (CD3) | No primary KIE: C-D bond cleavage is not rate-determining. | Electrophilic substitution on the aromatic ring. |

| > 1 (but < 2) | Aromatic Ring (C-D) | Secondary KIE: Change in hybridization at the deuterated carbon in the transition state. | Nucleophilic aromatic substitution. |

Tracing Studies in Complex Biological or Environmental Matrices

One of the most common applications of this compound is as an internal standard for the quantitative analysis of m-toluidine in complex samples like urine, blood, or environmental water. researchgate.netacs.orgbmuv.de The complexity of these matrices can interfere with analytical measurements, leading to inaccurate results.

The isotope dilution mass spectrometry (IDMS) method overcomes this challenge. A known quantity of this compound is added to the sample before processing (e.g., extraction, derivatization). researchgate.net Because this compound is chemically almost identical to m-toluidine, it behaves in the same way during sample preparation, meaning any loss of the target analyte is mirrored by a proportional loss of the internal standard.

During analysis by GC-MS or LC-MS, the instrument distinguishes between the analyte and the standard based on their mass difference. By comparing the signal intensity of the native m-toluidine to that of the this compound standard, a highly accurate and precise concentration of the analyte in the original sample can be calculated. researchgate.net This method is considered a gold standard for quantification in bio-monitoring and environmental analysis. whiterose.ac.ukmst.dk

Computational and Theoretical Investigations of Toluidine Isomers and Deuterated Analogs

Quantum Chemical Calculations of Molecular Acidity and Reactivity

Quantum chemical calculations have been instrumental in characterizing the acidity of toluidine isomers. The acidity of the amino group (NH acidity) is a primary characteristic of these compounds in their neutral state, while the acidity of the methyl group (CH acidity) is less pronounced. beilstein-archives.org However, theoretical studies using methods like the G4 composite method and Density Functional Theory (DFT) with the M062x functional have shown that the oxidation state of toluidines dramatically alters this behavior. beilstein-archives.org

The transformation of toluidines into their mono- and bi-oxidized states significantly enhances the acidity of the methyl group. beilstein-archives.org This shift is critical as it suggests that the deprotonation site can be controlled by the reaction environment, which in turn determines whether subsequent reactions lead to C-N or C-C coupling products. beilstein-archives.org

Theoretical calculations of reaction Gibbs energies for deprotonation have been performed for the gas phase and in solvents like water and dimethyl sulfoxide (B87167) (DMSO). beilstein-archives.org By using an isodesmic reaction approach with aniline (B41778) as a reference, theoretical pKa values for the cationic species have been evaluated. For mono-oxidized m-toluidine (B57737), the pKa for deprotonation at the methyl group is calculated to be as low as 1.4 in DMSO and 4.7 in water. beilstein-archives.org Notably, for the mono-oxidized species, the NH and CH acidities become nearly equivalent across different solvents, with the CH acidity being slightly greater. beilstein-archives.org

Table 1: Calculated pKa Values for Deprotonation of Mono-oxidized m-toluidine

| Deprotonation Site | Solvent | Calculated pKa |

|---|---|---|

| Methyl Group (CH) | Water | 4.7 |

| Methyl Group (CH) | DMSO | 1.4 |

Modeling of Electronic Structure and Oxidation States of Toluidine Derivatives

The electronic structure of toluidine derivatives is fundamental to their reactivity and has been extensively modeled using computational methods. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key descriptors of chemical reactivity. dergipark.org.tr For m-toluidine, the HOMO is typically localized on the aromatic ring and the amino group, indicating these are the primary sites for electrophilic attack, while the LUMO distribution highlights sites susceptible to nucleophilic attack.

Theoretical studies have investigated how the electronic structure changes upon oxidation. The removal of electrons from the neutral molecule, forming mono- and di-cationic species, significantly alters the orbital energies and electron distribution. beilstein-archives.org This has a direct impact on the molecule's acidity and reactivity, as seen in the enhanced CH acidity of the methyl group in oxidized states. beilstein-archives.org

Molecular Electrostatic Potential (MEP) analysis is another powerful computational tool used to visualize the charge distribution and predict reactive sites. dergipark.org.tr For neutral m-toluidine, the MEP map shows a negative potential region around the nitrogen atom of the amino group, confirming its role as a primary site for electrophilic interaction. dergipark.org.trresearchgate.net Mulliken population analysis further quantifies the charge distribution, providing atomic-level detail that complements MEP results. dergipark.org.trresearchgate.net In studies of poly(o-toluidine), a derivative of toluidine, structural analysis shows that the bulky methyl groups lead to increased separation between polymer chains, which in turn causes a localization of conduction electrons and affects the material's electronic properties. researchgate.net

Table 2: Key Electronic Properties of m-Toluidine from Computational Models

| Property | Significance |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. dergipark.org.tr |

| Mulliken Population Analysis | Quantifies the electronic charge on each atom. dergipark.org.tr |

Theoretical Exploration of Proton Transfer and Deprotonation Mechanisms

Theoretical studies have provided deep insights into the mechanisms of proton transfer and deprotonation in toluidine and related systems. These processes are often coupled with electron transfer, a mechanism known as Proton-Coupled Electron Transfer (PCET). nih.govnih.gov The theoretical framework for PCET helps explain reactions where the transfer of a proton and an electron occur in a concerted or stepwise manner. acs.org

For toluidine isomers, computational models have been used to explore the specific pathways of deprotonation from both the amino (-NH2) and methyl (-CH3) groups. beilstein-archives.org By calculating the reaction Gibbs energies for these acid-base reactions, researchers can predict the favorability of each pathway under different conditions (gas-phase, water, DMSO). beilstein-archives.org The findings indicate that while NH deprotonation is favored in the neutral state, CH deprotonation becomes competitive or even favored upon oxidation. beilstein-archives.org This is a crucial mechanistic insight, as the resulting deprotonated species (anion or radical) dictates the subsequent chemical transformations, such as polymerization or coupling reactions. beilstein-archives.org

The study of model systems like benzyl/toluene (B28343) has helped differentiate between concerted PCET mechanisms and stepwise hydrogen atom transfer (HAT) mechanisms. nih.govacs.org In these models, the electronic adiabaticity of the proton transfer is a key determinant of the pathway. nih.gov For toluidine, the deprotonation from the methyl group in the oxidized state can be considered a critical step in a broader oxidative reaction mechanism, which can be modeled using these established theoretical concepts. beilstein-archives.org

Prediction of Spectroscopic Properties for M-Toluidine-D9 through Computational Chemistry

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, providing data that can aid in the identification and characterization of compounds like this compound. unibo.it Although specific computational studies focusing exclusively on this compound are not widely published, the methods are well-established, and predictions can be reliably made based on calculations for the non-deuterated isotopologue, m-toluidine.

Vibrational spectra (Infrared and Raman) are commonly predicted using DFT calculations, often with the B3LYP functional and basis sets like 6-311++G**. beilstein-archives.orgresearchgate.net Theoretical calculations for m-toluidine have successfully assigned the key vibrational modes. dergipark.org.tr For instance, the N-H stretching vibrations are calculated to appear around 3536 and 3443 cm⁻¹, while various C-H stretching modes are predicted between 2900 and 3100 cm⁻¹. dergipark.org.tr

For this compound, where all hydrogen atoms are replaced by deuterium (B1214612), significant shifts in the vibrational frequencies are expected. lgcstandards.com Due to the increased mass of deuterium, the frequencies of modes involving deuterium motion (C-D and N-D stretching and bending) will be substantially lower than their C-H and N-H counterparts. This isotopic shift is a hallmark of deuteration and can be precisely calculated. For example, the analysis of monohydrogenated toluene (toluene-d7) demonstrates how the isolated C-H stretching frequency provides a sensitive probe of the molecular environment, a principle that applies directly to the analysis of deuterated analogs like this compound. acs.org

Electronic spectra, such as UV-Vis absorption, can also be predicted using Time-Dependent DFT (TD-DFT) calculations. researchgate.net These calculations provide information on the electronic transition energies and oscillator strengths. acs.org For toluidine isomers, UV absorption bands have been assigned to specific singlet transitions based on TD-DFT calculations, and the transition energies have been correlated with the HOMO-LUMO energy gaps. researchgate.net Similar calculations for this compound would be expected to show only minor shifts in the electronic transition energies compared to m-toluidine, as isotopic substitution has a much smaller effect on electronic states than on vibrational states.

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of m-Toluidine

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Trend for this compound |

|---|---|---|

| N-H Asymmetric Stretch | 3536 | Shift to lower frequency (N-D Stretch) |

| N-H Symmetric Stretch | 3443 | Shift to lower frequency (N-D Stretch) |

| Aromatic C-H Stretch | ~3033-3069 | Shift to lower frequency (C-D Stretch) |

| Methyl C-H Stretch | ~2915-2991 | Shift to lower frequency (C-D Stretch) |

Environmental Research Applications and Degradation Fate Studies Methodological Focus

Methodological Development for Tracing Environmental Degradation Pathways of Aromatic Amines

The use of isotopically labeled compounds like M-Toluidine-D9 is a cornerstone in the development of methods to trace the environmental degradation of pollutants. Aromatic amines can undergo various transformations in the environment, and understanding these pathways is crucial for risk assessment. nih.govacs.org By introducing a known quantity of this compound into an environmental system (such as a soil microcosm or a water-sediment system), researchers can track its movement and transformation over time.

The key principle is that this compound behaves almost identically to the non-labeled m-toluidine (B57737) in terms of chemical reactions and physical transport. However, its significantly different mass allows it to be distinguished from the native compound and its transformation products using mass spectrometry. acs.org This allows for the unambiguous identification of degradation products originating from the initial contaminant.

Methodological approaches often involve:

Spiking Experiments: Controlled laboratory or field experiments where soil, water, or sediment samples are spiked with this compound.

Time-Course Sampling: Samples are collected over time to monitor the disappearance of the parent compound (this compound) and the appearance of deuterated metabolites.

Product Identification: Advanced analytical techniques are used to identify the chemical structure of the deuterated transformation products, thus mapping the degradation pathway.

This approach helps to overcome the challenge of distinguishing between the degradation products of a specific pollutant and other similar compounds that may already exist in the environment.

Advanced Analytical Approaches for Monitoring Deuterated Analogs in Environmental Compartments

The monitoring of this compound and its deuterated metabolites in environmental compartments such as soil, water, and air requires highly sensitive and specific analytical methods. The primary techniques employed are based on chromatography coupled with mass spectrometry. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for analyzing volatile and semi-volatile organic compounds. For aromatic amines like m-toluidine, derivatization is often necessary to improve their volatility and chromatographic behavior. researchgate.netcdc.gov When analyzing for this compound, the mass spectrometer can be set to selectively monitor the specific mass-to-charge (m/z) ratios of the deuterated parent compound and its expected deuterated products. This selective ion monitoring (SIM) mode provides high specificity and sensitivity, allowing for detection at very low concentrations. iarc.fr

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly suitable for non-volatile or thermally labile compounds and often does not require derivatization. cdc.goviarc.fr In LC-MS/MS, the first mass spectrometer selects the ion corresponding to the deuterated parent molecule, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), is extremely selective and allows for accurate quantification even in complex environmental matrices. researchgate.net

The clear mass difference between this compound and its non-deuterated form (m-toluidine) ensures that there is no signal overlap, making quantification precise. This is the fundamental reason why deuterated analogs are the preferred choice for internal standards in quantitative analysis. researchgate.netresearchgate.net

Table 1: Analytical Techniques for this compound Monitoring

| Technique | Abbreviation | Common Application for this compound | Key Advantage |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis in air and derivatized water/soil extracts. researchgate.net | High resolution for complex mixtures. |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Direct analysis in water samples and soil extracts. iarc.fr | High sensitivity and specificity for non-volatile compounds. |

Modeling Environmental Transport and Transformation Processes of Isotopic Compounds

Mathematical models are essential tools for predicting how chemicals like m-toluidine move through and are transformed within the environment. wur.nl Deuterated tracers such as this compound can provide valuable data for developing and validating these models. By tracking the movement of the isotopic tracer, scientists can better understand key environmental processes.

Transport Modeling: The movement of a chemical through soil and water is governed by processes like advection (movement with the bulk flow of water), dispersion (spreading due to variations in flow paths), and sorption (attachment to soil particles). nih.gov Tracer studies using deuterated compounds like deuterated water have been instrumental in parameterizing transport models. nih.govescholarship.org Similarly, data from this compound transport experiments can be used to determine site-specific parameters for models like HYDRUS or dual-porosity models, which simulate solute transport in the subsurface. wur.nl

Transformation Modeling: The degradation of a chemical is often modeled as a first-order decay process. Compound-Specific Isotope Analysis (CSIA) is a powerful technique that measures the change in the natural isotopic ratio (e.g., ¹³C/¹²C) of a contaminant as it degrades. tersusenv.comenviro.wiki This is because reactions tend to proceed faster with lighter isotopes, leaving the remaining pool of the contaminant enriched in the heavier isotope. While CSIA typically focuses on natural abundance, experiments with intentionally added tracers like this compound can provide a direct measure of degradation rates without the confounding effects of mixing and dilution, which can complicate the interpretation of concentration data alone. researchgate.net

The data generated from this compound tracer studies can be used to calibrate and validate reactive transport models, which simulate both the movement and the chemical or biological degradation of contaminants simultaneously. usask.ca

Investigation of Biodegradation Mechanisms and Rates in Environmental Systems

Biodegradation is a key process that determines the ultimate fate of many organic pollutants in the environment. mdpi.com Aromatic amines can be degraded by various microorganisms under different environmental conditions (aerobic or anaerobic). bioline.org.br Using this compound allows researchers to conduct highly controlled studies to elucidate these biodegradation pathways and determine their rates.

In a typical biodegradation study, a microcosm is set up using soil or water containing active microbial communities. This compound is added, and the system is monitored over time. The analysis focuses on:

Rate of Disappearance: The rate at which the concentration of this compound decreases is a direct measure of its degradation rate under the specific experimental conditions.

Identification of Metabolites: By tracking the appearance of deuterated molecules in the system, scientists can identify the intermediate products of the biodegradation pathway. For example, studies on the non-deuterated m-toluidine have identified metabolites like 4-methylcatechol. Finding the deuterated equivalent of this compound would confirm this specific degradation pathway.

Kinetic Isotope Effects: While large, the kinetic isotope effect (KIE) associated with breaking C-D bonds versus C-H bonds can provide detailed insights into the reaction mechanism. If a C-D bond is broken in the rate-determining step of the degradation, the reaction will be significantly slower compared to the non-deuterated compound. This difference in reaction rates can help pinpoint the specific enzymatic step responsible for the degradation. researchgate.net

Table 2: Research Findings from Hypothetical this compound Biodegradation Studies

| Environmental System | Condition | Observed Process | Potential Deuterated Metabolites |

| Soil Microcosm | Aerobic | Microbial Oxidation | Deuterated 4-methylcatechol |

| Water-Sediment | Anaerobic | Reductive Transformation | Deuterated coupled products |

| Pure Culture Study | Aerobic | Enzymatic Degradation | Specific deuterated intermediates |

These types of studies are critical for understanding how long aromatic amines might persist in different environments and what other chemical species they might transform into. epa.gov

Q & A

Q. What are the key physicochemical properties of m-Toluidine-D9 critical for experimental design?

this compound (CD₃C₆D₄ND₂) is a deuterated analog of m-toluidine, with a molecular weight of 116.20 g/mol. Its isotopic purity (98 atom% D) ensures minimal protium contamination, which is vital for kinetic isotope effect studies. Key properties include solubility in organic solvents (e.g., ethanol, DMSO), stability under inert atmospheres, and sensitivity to light/oxidizing agents due to its aromatic amine structure. Researchers should prioritize characterizing its deuteration level via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic integrity before use .

Q. How should this compound be synthesized and purified to ensure reproducibility in academic research?

Synthesis typically involves catalytic deuteration of m-toluidine using deuterium gas (D₂) over palladium or platinum catalysts. Post-synthesis, purification via fractional distillation or column chromatography is essential to remove residual solvents and byproducts. Documentation of reaction conditions (temperature, pressure, catalyst loading) and validation through spectral data (¹H NMR absence at aromatic/amine regions, ¹³C NMR for deuterated methyl groups) are critical. Detailed protocols should align with reproducibility standards outlined in Beilstein Journal of Organic Chemistry guidelines, including explicit inclusion of characterization data in supplementary materials .

Q. What analytical techniques are most reliable for characterizing this compound in reaction mixtures?

High-resolution mass spectrometry (HRMS) and deuterium NMR (²H NMR) are gold standards for confirming isotopic purity. Gas chromatography-mass spectrometry (GC-MS) with electron ionization can detect deuteration patterns, while Fourier-transform infrared (FTIR) spectroscopy identifies amine functional groups. For quantitative analysis, liquid chromatography (LC) coupled with UV-vis detection is recommended, with calibration against deuterium-free analogs to avoid interference .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) in this compound influence reaction mechanisms in organocatalytic studies?

Deuteration at the methyl and aromatic positions alters reaction kinetics by increasing activation energy for bond cleavage (C-D vs. C-H). For example, in Friedel-Crafts alkylation, this compound may exhibit reduced nucleophilicity due to slower proton/deuteron transfer rates. To quantify KIEs, conduct parallel reactions with non-deuterated and deuterated analogs under identical conditions, using Arrhenius plots or competition experiments. Statistical analysis of rate constants should account for isotopic scrambling, as described in Qualitative Research in Social Science methodologies .

Q. What experimental strategies mitigate challenges in maintaining isotopic purity of this compound during long-term storage?

Degradation via H/D exchange with atmospheric moisture is a key concern. Store the compound under argon in amber glass vials at –20°C, with periodic NMR checks for protium contamination. For reactions requiring aqueous conditions, use deuterated solvents (e.g., D₂O, CD₃OD) to minimize isotopic dilution. Document storage conditions and handling protocols rigorously to ensure data comparability across studies .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

Discrepancies often arise from variations in deuteration levels, solvent effects, or catalyst preparation. Replicate studies using standardized materials (e.g., 98 atom% D purity) and control for humidity, oxygen, and light exposure. Meta-analyses of published data, combined with sensitivity analyses (e.g., Monte Carlo simulations), can identify confounding variables. Transparent reporting of experimental parameters, as emphasized in Guidelines for Writing a Research Paper, is essential .

Q. What advanced computational methods complement experimental studies on this compound’s electronic structure?

Density functional theory (DFT) calculations using deuterium-substituted models can predict vibrational frequencies, NMR chemical shifts, and reaction pathways. Compare computed isotopic effects (e.g., zero-point energy differences) with experimental MS/NMR data to validate models. Open-source tools like ORCA or Gaussian should be used, with reproducibility ensured by sharing input files and convergence criteria .

Methodological Guidelines

- Data Validation : Always include triplicate measurements for kinetic or isotopic analyses, with error margins reported as standard deviations. Use internal standards (e.g., deuterated analogs of known purity) in chromatographic methods .

- Ethical Reproducibility : Adhere to National Maternity Hospital ethical guidelines by disclosing all synthetic and analytical protocols in supplementary materials, enabling independent verification .

- Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to address inconsistencies, as recommended in social science research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.